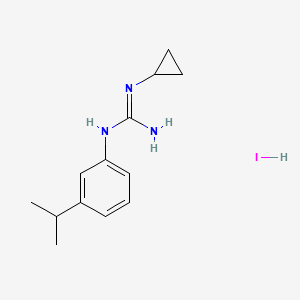![molecular formula C19H22N2O3 B6639745 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It was first developed by pharmaceutical company Merck in the 1990s as a potential treatment for growth hormone deficiency, osteoporosis, and muscle wasting. However, it is now mainly used as a performance-enhancing drug and is popular among bodybuilders, athletes, and fitness enthusiasts.
Mécanisme D'action
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol works by binding to the ghrelin receptor, which is located in the brain and stimulates the release of growth hormone from the pituitary gland. This results in an increase in circulating levels of GH and IGF-1, which promote muscle growth, bone density, and fat loss. This compound also has a direct effect on the metabolism, increasing energy expenditure and reducing insulin resistance.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase lean body mass and muscle strength, reduce body fat, and improve bone density in both young and elderly individuals. It has also been shown to improve sleep quality and cognitive function. However, it may also have some adverse effects, such as increased appetite, water retention, and insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol has several advantages for use in laboratory experiments, including its ability to stimulate GH and IGF-1 release in a dose-dependent manner, its long half-life, and its oral bioavailability. However, it also has some limitations, such as its relatively high cost and the potential for adverse effects.
Orientations Futures
There are several potential future directions for research on 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol, including its use in the treatment of cognitive disorders, such as Alzheimer's disease, and its potential as an anti-aging agent. It may also be studied for its effects on bone health and metabolism in individuals with chronic diseases, such as diabetes and osteoporosis. Additionally, further research may be conducted to better understand its mechanism of action and potential long-term effects.
Méthodes De Synthèse
The synthesis of 2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-bromobenzylamine to form 4-[(4-bromophenyl)methyl]phenol. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethanol in the presence of potassium carbonate to yield 2-[4-[(4-bromophenyl)methyl]-2-methoxyphenoxy]ethanol. The final step involves the reaction of this compound with indole-4-carboxaldehyde and sodium triacetoxyborohydride to produce this compound.
Applications De Recherche Scientifique
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol has been extensively studied for its potential therapeutic applications, including the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its anti-aging effects, as it has been shown to increase muscle mass, reduce body fat, and improve bone density in elderly individuals. In addition, it has been studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-19-11-14(5-6-18(19)24-10-9-22)12-20-13-15-3-2-4-17-16(15)7-8-21-17/h2-8,11,20-22H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVNMUTVMVHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=C3C=CNC3=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)